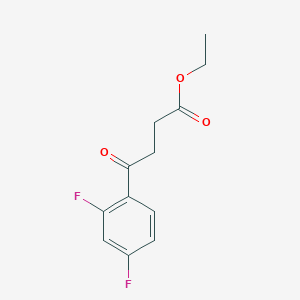

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETJGRNOWLCZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645616 | |

| Record name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-06-5 | |

| Record name | Ethyl 2,4-difluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a fluorinated aromatic β-ketoester of significant interest in medicinal chemistry and drug development. While this specific molecule is not widely cataloged in commercial databases, this document consolidates its predicted chemical properties, outlines robust synthetic methodologies based on established chemical principles, and discusses its potential applications as a pharmaceutical intermediate. The guide delves into the compound's structural features, including the critical concept of keto-enol tautomerism, and provides predicted spectroscopic data to aid in its identification and characterization. All proposed experimental protocols are grounded in analogous, well-documented procedures, offering a practical framework for its synthesis and handling in a research setting.

Introduction and Chemical Identity

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate belongs to the class of γ-keto-β-arylbutanoates, a family of compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of a difluorinated phenyl ring makes this molecule a particularly valuable precursor for creating complex pharmaceutical agents, as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Pharmaceutical intermediates are chemical compounds that form the building blocks of the active pharmaceutical ingredient (API)[1][2].

This guide addresses the absence of a dedicated public data file for this specific compound by providing a well-reasoned, predictive analysis of its properties and synthesis, empowering researchers to approach its use with a solid theoretical and practical foundation.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | Predicted |

| Molecular Formula | C₁₂H₁₂F₂O₃ | Calculated |

| Molecular Weight | 242.22 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F | Predicted |

| InChI Key | Predicted - Not available | - |

| CAS Number | Not assigned or not publicly available | - |

| Physical Form | Likely a solid or high-boiling point oil | Analogy |

Synthetic Routes and Experimental Protocols

The synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate can be approached through two primary and highly effective methods: Friedel-Crafts acylation and Claisen condensation. The choice between these routes may depend on the availability of starting materials and desired scale.

Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This method represents a classic and direct approach to forming the aryl ketone bond.[3][4] The reaction involves the electrophilic substitution of 1,3-difluorobenzene with an acylating agent derived from succinic acid. Of the difluorobenzene isomers, 1,3-difluorobenzene is the most reactive towards Friedel-Crafts acylation due to the directing effects of the fluorine atoms.[5]

Causality of Experimental Choices:

-

Lewis Acid: Aluminum chloride (AlCl₃) is a powerful Lewis acid required to generate the highly reactive acylium ion from the acylating agent. A stoichiometric amount is necessary as the product ketone will complex with the catalyst.[3][4]

-

Acylating Agent: Ethyl succinyl chloride (or succinic anhydride) provides the four-carbon chain that will be attached to the aromatic ring.

-

Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to facilitate the reaction without participating in it.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then warmed to drive the reaction to completion.

Experimental Protocol:

-

Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: 1,3-Difluorobenzene (1.0 equivalent) is added to the cooled suspension.

-

Acylating Agent Addition: Ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.05 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow Diagram: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Method 2: Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[6][7] For this synthesis, a "crossed" Claisen condensation between 2',4'-difluoroacetophenone and diethyl oxalate is a highly viable route.[8] Diethyl oxalate is an excellent electrophile in this context as it cannot enolize and self-condense.[8][9]

Causality of Experimental Choices:

-

Base: Sodium ethoxide (NaOEt) is used to deprotonate the 2',4'-difluoroacetophenone, forming the nucleophilic enolate. It is crucial to use a non-aqueous base to prevent saponification of the ester.

-

Reagents: 2',4'-Difluoroacetophenone serves as the nucleophile precursor, and diethyl oxalate is the electrophilic partner.

-

Solvent: Anhydrous ethanol or THF is used as the solvent.

-

Acidification: A final acidic workup is required to protonate the resulting enolate of the β-dicarbonyl product, which is the thermodynamic sink of the reaction.[6]

Experimental Protocol:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet, then flame-dried and cooled under nitrogen.

-

Base Preparation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under nitrogen. Alternatively, commercial sodium ethoxide solution can be used.

-

Reaction: The sodium ethoxide solution is cooled to room temperature. A mixture of 2',4'-difluoroacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise.[10]

-

Stirring: The reaction is stirred overnight at room temperature, then gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure completion.[10]

-

Workup: The reaction mixture is cooled and then acidified with a dilute acid (e.g., 1M H₂SO₄ or HCl) to a pH of ~2.[10] The mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Chemical Reactivity: Keto-Enol Tautomerism

A defining chemical property of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is its existence as an equilibrium mixture of keto and enol tautomers. This is a characteristic feature of β-keto esters.[11][12] The equilibrium is dynamic, involving the migration of a proton and a shift of electrons. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its population can be influenced by solvent polarity and temperature. This phenomenon is critical for interpreting spectroscopic data, particularly NMR spectra, where signals for both tautomers may be observed simultaneously.[11]

Diagram: Keto-Enol Tautomerism

Caption: Keto-enol tautomerism of the title compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, a detailed prediction of its key spectroscopic features can be made based on the analysis of structurally similar compounds.[10][12]

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Ethyl Group: Triplet (~1.3-1.4 ppm, 3H) and a quartet (~4.2-4.4 ppm, 2H). Methylene Groups (Keto form): Two triplets, one around 3.0-3.3 ppm and another around 3.5-3.8 ppm. Aromatic Protons: Complex multiplets in the range of 7.0-8.0 ppm, showing characteristic splitting due to F-H coupling. Enol Form: A vinyl proton singlet (~6.0-7.0 ppm) and a broad enolic OH proton (>12 ppm). |

| ¹³C NMR | Carbonyls: Ketone C=O (~190-200 ppm), Ester C=O (~165-170 ppm). Aromatic Carbons: Multiple signals between 105-165 ppm, with large C-F coupling constants for the carbons directly attached to fluorine. Aliphatic Carbons: Ethyl group carbons (~14 ppm and ~62 ppm), and methylene carbons of the chain. |

| IR Spectroscopy | Strong C=O stretching bands for the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹). Aromatic C=C stretches (~1600 cm⁻¹). C-F stretches (~1100-1300 cm⁻¹). For the enol form, a broad O-H stretch and a conjugated C=O stretch at a lower frequency may be observed. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 242.22. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 197), loss of the ethyl ester group (-COOC₂H₅, m/z = 169), and a prominent fragment corresponding to the 2,4-difluorobenzoyl cation (m/z = 141). |

Applications in Drug Development

Arylbutanoate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] The structural motif present in Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a key pharmacophore in various classes of drugs. For instance, similar 4-aryl-4-oxobutanoic acid structures are intermediates in the synthesis of antifungal agents like Posaconazole. The presence of the difluorophenyl group makes it a candidate for the synthesis of novel kinase inhibitors, where such substitutions are known to enhance potency and selectivity.[10]

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate. However, based on analogous compounds, the following precautions should be observed:

-

Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a valuable, albeit not commonly cataloged, chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a robust framework for its synthesis via Friedel-Crafts acylation or Claisen condensation, drawing upon established, reliable protocols. The predictive analysis of its physicochemical and spectroscopic properties, along with an understanding of its key reactivity in the form of keto-enol tautomerism, offers researchers the necessary tools to confidently synthesize, characterize, and utilize this compound in their research endeavors. As with any novel compound, all experimental work should be conducted with due diligence and appropriate safety precautions.

References

- Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor.

- Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.

- BenchChem. (n.d.). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- University of Calgary. (n.d.). The Claisen Condensation. Retrieved from University of Calgary, Department of Chemistry website.

- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

-

Ikigai® Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Synfine Drugs Private Limited. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

- University of Victoria. (n.d.). Crossed Claisen Condensations. Retrieved from University of Victoria, Department of Chemistry website.

Sources

- 1. ikigaicorporation.com [ikigaicorporation.com]

- 2. tcsindustry.com [tcsindustry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

Technical Profile: 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5)

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary

5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Distinguished by its 3,5-disubstituted pyridine scaffold, it serves as a "privileged structure" in medicinal chemistry, offering a balance of electronic richness (via the methoxy group) and electrophilic reactivity (via the aldehyde).

This guide provides a rigorous analysis of its molecular weight, structural properties, synthetic pathways, and applications in neurodegenerative drug discovery (specifically O-GlcNAc hydrolase inhibitors).

Part 2: Molecular Identity & Physicochemical Properties

The following data aggregates experimentally validated parameters essential for stoichiometric calculations and analytical characterization.

| Parameter | Technical Specification |

| Chemical Name | 5-Methoxy-3-pyridinecarboxaldehyde |

| Synonyms | 5-Methoxynicotinaldehyde; 3-Formyl-5-methoxypyridine |

| CAS Registry Number | 113118-83-5 |

| Molecular Formula | C |

| Molecular Weight | 137.14 g/mol |

| Exact Mass | 137.0477 g/mol |

| Physical State | Pale yellow solid or colorless slurry (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |

| Storage Conditions | Inert atmosphere ( |

Part 3: Structural Analysis & Reactivity Profile

3.1 Electronic Architecture

The molecule features a pyridine ring substituted at the meta positions (3 and 5) relative to the nitrogen.[1] This substitution pattern is chemically significant:

-

Position 3 (Aldehyde): Acts as an electrophilic handle for condensation reactions (e.g., reductive amination, Wittig olefination). The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde analogs.

-

Position 5 (Methoxy): An electron-donating group (EDG) via resonance, which modulates the basicity of the pyridine nitrogen and the lipophilicity of the overall scaffold.

3.2 Diagram: Structural Hierarchy & Functional Logic

Figure 1: Structural decomposition of CAS 113118-83-5 highlighting the functional interplay between the core scaffold and its substituents.

Part 4: Synthetic Methodologies

High-purity synthesis of CAS 113118-83-5 typically employs metal-halogen exchange followed by formylation. The choice between Lithium and Magnesium reagents depends on the scale and tolerance of other functional groups.

4.1 Protocol: Magnesiation via Turbo-Grignard (Recommended)

This method avoids the cryogenic temperatures required for lithiation, offering a more scalable process for process chemistry.

Reagents:

-

Substrate: 3-Bromo-5-methoxypyridine[2]

-

Reagent: Isopropylmagnesium chloride (iPrMgCl)[2]

-

Electrophile: N,N-Dimethylformamide (DMF)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Activation: Dissolve 3-Bromo-5-methoxypyridine in anhydrous THF under Argon.

-

Exchange: Cool to 0°C and add iPrMgCl (1.1 equiv) dropwise.

-

Equilibration: Stir at room temperature for 2 hours. Observation: Solution shifts from light brown to yellow, indicating formation of the pyridyl-magnesium species.

-

Formylation: Cool to 0°C and slowly add DMF (1.5 equiv).

-

Quench: Hydrolyze with saturated aqueous NH

Cl. -

Isolation: Extract with EtOAc, dry over Na

SO -

Purification: Flash column chromatography (Hexane:EtOAc 4:1).

4.2 Diagram: Synthetic Pathway

Figure 2: Synthesis of CAS 113118-83-5 via Grignard exchange mechanism.

Part 5: Applications in Drug Discovery

This aldehyde is not merely a reagent; it is a core scaffold for several high-value therapeutic targets.

5.1 O-GlcNAc Hydrolase (OGA) Inhibitors

Research into tauopathies (e.g., Alzheimer's Disease) utilizes this building block to synthesize OGA inhibitors. The aldehyde undergoes reductive amination to link the pyridine ring to complex amine scaffolds, improving blood-brain barrier (BBB) permeability due to the pyridine's physicochemical properties.

5.2 Somatostatin sst3 Receptor Antagonists

The 5-methoxy-3-pyridyl moiety serves as a bioisostere for phenyl rings in sst3 antagonists. The nitrogen atom in the ring improves solubility and metabolic stability compared to the carbocyclic analogs.

5.3 Flavanone Synthesis

It acts as a substrate in L-proline-catalyzed condensation reactions with o-hydroxyarylketones, yielding chiral flavanones. This demonstrates its utility in asymmetric synthesis.

Part 6: References

-

ChemicalBook. (2025). 5-Methoxy-pyridine-3-carbaldehyde Properties and Synthesis. Retrieved from

-

Synthonix. (n.d.). 5-Methoxy-3-pyridinecarboxaldehyde Product Data. Retrieved from

-

Google Patents. (2021). Oga inhibitor compounds (WO2021/XXXX). Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinecarboxaldehyde (Isomer Reference). Retrieved from

-

BOC Sciences. (n.d.). Building Block: 5-Methoxy-3-pyridinecarboxaldehyde.[2][3] Retrieved from

Sources

Technical Guide: Solubility & Handling of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

[1]

Executive Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 898753-06-5 ) is a specialized fluorinated building block used primarily in the synthesis of broad-spectrum antifungal agents, such as Posaconazole and derivatives of Voriconazole .[] Synthesized via the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl succinyl chloride, its purity and handling are pivotal for downstream yield.

This guide addresses the solubility landscape of this compound, providing researchers with evidence-based protocols for dissolution, recrystallization, and reaction solvent selection.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solubility behavior. The presence of the 2,4-difluorophenyl moiety imparts significant lipophilicity, while the ester and ketone functionalities provide handles for polar interactions.

| Property | Value / Description |

| Chemical Name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate |

| CAS Number | 898753-06-5 |

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Molecular Weight | 242.22 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |

| Predicted LogP | ~2.6 – 3.1 (Lipophilic) |

| Key Functional Groups |

Solubility Landscape

The solubility of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate follows the "like dissolves like" principle, heavily favoring moderately polar aprotic solvents and chlorinated hydrocarbons.[]

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for extraction and Friedel-Crafts reactions.[] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Excellent (>100 mg/mL) | Standard solvent for reaction workup and silica chromatography. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High (>50 mg/mL) | Ideal for nucleophilic substitution steps or HPLC sample prep. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate (Temp. Dependent) | Key for Recrystallization. Soluble at high temp; limited solubility at <0°C. |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Acts as an Antisolvent to induce precipitation or oiling out. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing phases to remove inorganic salts (AlCl₃ byproducts). |

Thermodynamic Considerations & Purification Strategies

Because the compound often exists as a low-melting solid or viscous oil, purification requires precise thermodynamic control. The relationship between solubility (

Purification Decision Tree

The following workflow illustrates the logical process for selecting a purification method based on the physical state of the crude material.

Caption: Decision matrix for the purification of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate based on crude physical state.

Experimental Protocols

Protocol A: Solvent/Antisolvent Recrystallization

Best for solid crude material with >85% purity.[]

-

Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol or Isopropanol dropwise while heating to 60°C until fully dissolved.

-

Note: Do not exceed 5 mL solvent per gram of solute to ensure saturation.

-

-

Clarification: If particulates (e.g., AlCl₃ salts) remain, filter the hot solution through a pre-warmed sintered glass funnel.

-

Nucleation: Remove from heat. Add Hexane or Heptane dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours. Subsequently, cool to 0-4°C in an ice bath.

-

Isolation: Filter the resulting crystals and wash with cold Hexane. Dry under vacuum at 30°C.[]

Protocol B: HPLC Sample Preparation

For purity analysis or reaction monitoring.[]

-

Solvent Choice: Use Acetonitrile (ACN) (HPLC Grade).[]

-

Reasoning: ACN is UV-transparent at low wavelengths (210-254 nm) where the difluorophenyl ring absorbs strongly.[]

-

-

Concentration: Prepare a stock solution of 1.0 mg/mL.

-

Filtration: Pass through a 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for lipophilic esters).

-

Mobile Phase Compatibility: The compound is stable in standard Reversed-Phase systems (Water/ACN with 0.1% Formic Acid).[]

Synthesis & Application Context

The solubility profile directly impacts the synthesis yield. The standard synthesis involves the reaction of 1,3-difluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification).

-

Reaction Solvent: Dichloromethane (DCM) is the gold standard. It dissolves the starting materials and the Friedel-Crafts catalyst (AlCl₃) initially, but the complex often precipitates.

-

Quenching: The reaction mixture is poured into Ice/HCl . The product partitions into the organic layer (DCM), while aluminum salts dissolve in the aqueous phase.

-

Downstream Use: This intermediate is often converted to the corresponding acid (via hydrolysis) or reacted with hydrazine derivatives to form the triazole core found in antifungal drugs.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[]

-

Handling: Wear nitrile gloves and safety goggles.[] Handle in a fume hood, especially if heating, to avoid inhaling vapors.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

References

-

PubChem. (2025).[][2] Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate Compound Summary. National Library of Medicine.[] Link

-

BOC Sciences. (2025).[] Product Data: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS 898753-06-5).[]

-

BenchChem. (2025).[][3] Technical Guide: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Link

-

ChemicalBook. (2022).[] Synthesis and Application of 2,3-Difluorobromobenzene and Related Friedel-Crafts Intermediates. Link

-

Google Patents. (2008).[] Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters (Analogous Chemistry Context). US20080004465A1.[] Link

The Cornerstone of Azole Antifungals: A Technical Guide to the Role of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate in Synthesis

Introduction: The Imperative for Advanced Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Azole antifungals represent a critical class of therapeutics, prized for their broad-spectrum activity and favorable safety profiles.[2] Their mechanism of action hinges on the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The absence of ergosterol disrupts membrane integrity, leading to fungal cell lysis and death.[2]

A key structural feature of many second-generation triazole antifungals, such as the widely used voriconazole, is the 2,4-difluorophenyl moiety. This group significantly enhances the compound's potency and metabolic stability. The synthesis of these complex molecules relies on a robust and efficient supply chain of key chemical building blocks. This guide provides an in-depth examination of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a foundational precursor whose chemical journey is central to the production of these life-saving medicines. We will explore its synthesis, its strategic transformation into a pivotal intermediate, and its ultimate application in the construction of voriconazole.

Part 1: Genesis of the Core Structure: Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

The journey to advanced azole antifungals begins with the construction of the difluorinated aromatic core. The most direct method for this is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[5] In this initial step, 1,3-difluorobenzene is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice is rooted in the electrophilic nature of the reaction. The AlCl₃ coordinates with the anhydride, forming a highly reactive acylium ion. The 1,3-difluorobenzene, while deactivated by the electron-withdrawing fluorine atoms, undergoes electrophilic aromatic substitution to yield 4-(2,4-difluorophenyl)-4-oxobutanoic acid.[6] The subsequent esterification of the carboxylic acid with ethanol, typically under acidic catalysis, affords the title compound, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

Physicochemical Properties of the Core Building Block

A thorough understanding of the physical and chemical properties of a starting material is paramount for process development and optimization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂F₂O₃ | N/A |

| Molecular Weight | 242.22 g/mol | N/A |

| Appearance | Solid / Crystalline Powder | [7] |

| Melting Point | 46-47 °C | [7] |

| Boiling Point | ~240.8 °C at 760 mmHg | [7] |

| Solubility | Soluble in common organic solvents | N/A |

Part 2: The Synthetic Pathway to a Key Voriconazole Precursor

While Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate provides the essential aromatic core, the synthesis of voriconazole requires a two-carbon (acetophenone) side chain, not a four-carbon butyrate chain. Therefore, the subsequent steps are designed to cleave the butyrate chain and install the necessary functionality for introducing the triazole ring. The overall transformation is a multi-step process that leads to the critical intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (F)

This protocol outlines the conversion of 2-Chloro-1-(2,4-difluorophenyl)ethanone (E ) into the key triazole intermediate (F ). This step is a classic nucleophilic substitution reaction.

Rationale: 1,2,4-Triazole is a weak base. To facilitate its role as a nucleophile to displace the chloride, a stronger, non-nucleophilic base like potassium carbonate is used to deprotonate the triazole in situ. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the reactants and facilitate the SN2 reaction mechanism.[8][9]

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 2-Chloro-1-(2,4-difluorophenyl)ethanone (E ) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

-

Extraction: The resulting precipitate is collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent such as ethyl acetate (3x volumes).

-

Purification: The collected solid is washed with water and dried under vacuum. If an extraction is performed, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (F ).[10]

Part 3: Case Study: Application in the Stereoselective Synthesis of Voriconazole

The intermediate F , synthesized from our core building block, is the direct precursor for the final stages of voriconazole synthesis. The critical challenge in this phase is the stereoselective construction of two adjacent chiral centers.

The established industrial synthesis involves a Reformatsky-type reaction.[11] An organozinc reagent is prepared from a brominated pyrimidine derivative, which then adds to the ketone carbonyl of our key intermediate F . This reaction creates the tertiary alcohol and sets the relative stereochemistry of the two new chiral centers.

This process typically yields a racemic mixture of the desired diastereomer. The final, crucial step is a chiral resolution using a resolving agent like (1R)-(-)-10-camphorsulfonic acid, which selectively crystallizes with the desired (2R,3S)-enantiomer.[12] Subsequent neutralization liberates the final active pharmaceutical ingredient, voriconazole.[13][14]

Conclusion

While not a direct, single-step precursor, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate represents a foundational building block in the industrial synthesis of voriconazole and other advanced azole antifungals. Its synthesis via Friedel-Crafts acylation establishes the critical 2,4-difluorophenyl core. The subsequent, well-defined chemical transformations—hydrolysis, decarboxylative ketonization, α-chlorination, and nucleophilic substitution—efficiently convert its four-carbon side chain into the versatile 2-(1H-1,2,4-triazol-1-yl)ethanone intermediate. This pathway underscores the strategic importance of designing synthetic routes from simple, accessible starting materials to complex, life-saving pharmaceuticals. Understanding the role of each precursor, including early-stage intermediates like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, is essential for the continuous improvement of drug manufacturing processes, ensuring both economic viability and a reliable supply of critical medicines.

References

-

[Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters] ([Link])

-

[Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH] ([Link])

-

[Antifungals and Drug Resistance - MDPI] ([Link])

-

[Azole: Antifungal Drugs, Mechanism of Action | StudySmarter] ([Link])

-

[Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Those of Resistance to Other Antimicrobial Agents - PMC] ([Link])

-

[Process for preparing voriconazole by using new intermediates - Eureka | Patsnap] ([Link])

- [CN113354625A - Synthesis process of voriconazole - Google P

-

[NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol] ([Link])

-

[Process For Synthesis Of Voriconazole - Quick Company] ([Link])

-

[An enantioselective synthesis of voriconazole. - Semantic Scholar] ([Link])

- [CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl)

-

[Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 16767342 - PubChem] ([Link])

-

[2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem] ([Link])

-

[2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis] ([Link])

-

[A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace] ([Link])

-

[Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction] ([Link])

-

[Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem] ([Link])

-

[Mechanochemical Friedel–Crafts acylations] ([Link])

- [CN101462931A - Method for acylating fluorobenzene - Google P

-

[Friedel-Crafts Acylation - Organic Chemistry Portal] ([Link])

-

[Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate Properties - EPA] ([Link])

-

[Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate - ChemBK] ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]

- 9. chemicaljournals.com [chemicaljournals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Process for preparing voriconazole by using new intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Process For Synthesis Of Voriconazole [quickcompany.in]

Overview of Itraconazole Intermediates and Building Blocks

[1]

Executive Summary

Itraconazole (ITZ) represents a pinnacle of antifungal medicinal chemistry, characterized by a highly lipophilic structure containing four distinct rings: a triazole, a dioxolane, a piperazine, and a triazolone.[1][2] Its synthesis is a classic example of convergent manufacturing , where two complex "halves" (building blocks) are synthesized independently and coupled in a final, critical step.[1]

For drug development professionals, controlling the stereochemistry of the dioxolane ring and the regioselectivity of the triazolone formation is paramount.[1] This guide dissects the core building blocks, the causality behind their synthetic routes, and the critical process parameters (CPPs) required to minimize impurities like the trans-isomer and oligomeric by-products.[1]

Retrosynthetic Analysis & Strategy

The industrial synthesis of Itraconazole relies on disconnecting the ether linkage between the dioxolane moiety and the phenyl-piperazine chain.[1] This convergent strategy minimizes the risk of carrying expensive late-stage intermediates through harsh reaction conditions.[1]

The Convergent Disconnection

The molecule is split into two primary building blocks:[1]

-

Fragment A (Electrophile): The "Left-Hand" Dioxolane Mesylate.[1][2]

-

Fragment B (Nucleophile): The "Right-Hand" Triazolone Phenol.[1][2]

Figure 1: Retrosynthetic breakdown of Itraconazole into its two primary commercial building blocks.

Fragment A: The Dioxolane Building Block

Target: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.[1][2][3][4][5][6][7][8] CAS: 67914-86-7[1][2][3][4][6][]

This intermediate contains the chiral centers responsible for the drug's antifungal activity.[1] The cis configuration (where the triazolylmethyl and hydroxymethyl groups are on the same side of the dioxolane ring) is significantly more active than the trans isomer.[1]

Synthesis Protocol

The synthesis typically proceeds via the "Ketalization Route" established by Janssen Pharmaceutica (Heeres et al.).[1]

Step-by-Step Methodology:

-

Friedel-Crafts Acylation:

-

Ketalization (The Stereochemical Bottleneck):

-

Reagents: Glycerol + p-Toluenesulfonic acid (PTSA) or Heteropoly acids (catalyst).[1][2]

-

Outcome: A mixture of cis and trans bromomethyl dioxolanes.[1]

-

Critical Control: The thermodynamic ratio is often 60:40 (cis:trans).[1] Process optimization here focuses on solvent choice (e.g., toluene/butanol) to favor precipitation of the cis isomer or downstream separation.[1]

-

-

Triazole Displacement:

-

Activation:

Quality Attributes

| Parameter | Specification | Reason |

| Purity (HPLC) | > 98.5% | Prevent formation of difficult-to-remove oligomers.[1][2] |

| Cis/Trans Ratio | > 98:2 | The trans isomer leads to "Isomer Impurity A" in the final API, which has strict pharmacopeial limits.[1] |

| Water Content | < 0.5% | MsCl is moisture sensitive; water leads to hydrolysis of the mesylate.[1] |

Fragment B: The Triazolone-Piperazine Building Block

Target: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.[1][2][5][7] CAS: 89848-52-2 (Related intermediate base)[1][2]

This fragment acts as the "anchor" that improves the drug's pharmacokinetic profile.[1]

Synthesis Protocol

-

Nucleophilic Aromatic Substitution:

-

Reagents: 1-Acetyl-4-(4-hydroxyphenyl)piperazine + p-Nitrochlorobenzene.[1][2][]

-

Note: The hydroxyl group is nucleophilic; the acetyl group protects the piperazine nitrogen (though in this specific starting material, the phenol is the target for the next coupling, actually the synthesis often builds the triazolone on the other nitrogen.[1] Correction: Standard route couples p-nitrochlorobenzene to the piperazine nitrogen if unprotected, or uses the phenol for the final coupling.[1] The standard Heeres route builds the triazolone on the aniline derived from p-nitrochlorobenzene).[1]

-

-

Reduction:

-

Triazolone Ring Construction (The "Heeres" Cyclization):

-

Step A: Reaction with Phenyl chloroformate to form a carbamate.[1][15]

-

Step B: Reaction with Hydrazine hydrate to form a semicarbazide.[1]

-

Step C: Cyclization with Formamidine acetate.[1]

-

Causality: This stepwise construction is preferred over direct methods to ensure regioselectivity of the triazolone ring.[1]

-

-

N-Alkylation:

The Convergent Coupling (Final API Synthesis)

This is the most critical step in the process, linking Fragment A and Fragment B.[1]

Reaction:

Experimental Protocol

-

Charge: Dissolve Fragment B (1.0 equiv) and NaOH (1.5 equiv) in DMSO. Heat to 50°C to form the phenoxide anion.[1] Why? Pre-forming the anion reduces competing hydrolysis of the mesylate.[1]

-

Addition: Add Fragment A (1.1 equiv) slowly.

-

Condition: Maintain 60-70°C for 4-6 hours under N₂ atmosphere.

-

Workup: Quench with water. The product precipitates.[1][11] Filter and wash with water/methanol.[1]

-

Purification: Recrystallization from Toluene/Ethanol is standard to remove unreacted mesylate and cis-isomer impurities.[1][2]

Impurity Profile & Control

| Impurity Name | Origin | Mitigation Strategy |

| Trans-Itraconazole | Contamination in Fragment A. | Strict QC of Fragment A starting material; recrystallization of final API.[1][2] |

| Des-alkyl Itraconazole | Incomplete N-alkylation of Fragment B. | Ensure 100% conversion of Fragment B before coupling. |

| O-Alkylated Regioisomer | Alkylation at triazolone oxygen (rare).[1][2] | Use of soft bases and correct solvent polarity (DMSO favors N-alkylation).[1] |

| Mesylate Hydrolysis | Water in solvent during coupling.[1] | Use anhydrous DMSO/DMF; pre-dry reagents.[1] |

Process Flow Diagram (Graphviz)

Figure 2: Integrated process flow for the convergent synthesis of Itraconazole.

References

-

Heeres, J., et al. (1984).[1][11][16] Antimycotic azoles.[1][11] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[1][11][16] Link[1]

-

Janssen Pharmaceutica. (1980). Antifungal derivatives of 1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole.[1][2] US Patent 4,267,179.[1][16] Link

-

Wang, Y., et al. (2010).[1] Synthetic method of itraconazole key intermediate triazole compounds.[1][14] CN Patent 101391994B.[1] Link

-

Ahn, C.I., et al. (1999).[1] A highly efficient synthesis of itraconazole intermediates and their analogues.[1] Journal of the Korean Chemical Society. Link

-

Zhu, Y., et al. (2011).[1] Process for the preparation of itraconazole.[][11][14][16][17][18][19] WO Patent 2011121594A1.[1] Link

Sources

- 1. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate | CAS 67914-86-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4R)-rel- | C14H15Cl2N3O5S | CID 1900032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]

- 6. Cis-(2,4-(dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)1,3-dioxolan-4-yl]methyl methanesulphonate (IT-9) Online | Cis-(2,4-(dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)1,3-dioxolan-4-yl]methyl methanesulphonate (IT-9) Manufacturer and Suppliers [scimplify.com]

- 7. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 8. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 11. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]

- 12. Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof, and method for synthesizing optically pure itraconazole from the intermediate - Google Patents [patents.google.com]

- 15. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US5474997A - Methods and compositions of (2R,4S) itraconazole for treating fungal yeast and dermatophyte infections - Google Patents [patents.google.com]

- 17. tsijournals.com [tsijournals.com]

- 18. journal.ksiec.or.kr [journal.ksiec.or.kr]

- 19. Products [chemicea.com]

Thermodynamic Stability of Difluorophenyl Oxobutyrate Derivatives

Executive Summary

The thermodynamic stability of difluorophenyl oxobutyrate derivatives —specifically ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate and its free acid form—is a critical quality attribute in the synthesis of triazole antifungal agents (e.g., Posaconazole, Voriconazole). These compounds possess a unique electronic architecture where the electron-withdrawing nature of the 2,4-difluoro substitution pattern significantly alters the reactivity of the oxobutyrate chain compared to non-fluorinated analogs.

This guide provides a mechanistic analysis of their degradation pathways, focusing on hydrolysis kinetics, keto-enol tautomerism, and oxidative susceptibility. It establishes a self-validating experimental framework for profiling these derivatives in compliance with ICH Q1A(R2) guidelines.

Molecular Architecture & Thermodynamic Vulnerabilities

The Fluorine Effect on Electrophilicity

The core structure involves a (2,4-difluorophenyl) moiety attached to a 4-oxobutanoic chain. The thermodynamic stability is governed by the interplay between the phenyl ring and the carbonyl groups.

-

Inductive Withdrawal (-I Effect): Fluorine is highly electronegative (

). The 2,4-substitution pattern exerts a strong inductive withdrawal on the phenyl ring. -

Carbonyl Activation: This electron deficiency is transmitted to the benzylic ketone (C4 position). Unlike a standard phenyl ketone, the 2,4-difluorophenyl ketone is more electrophilic, making it more susceptible to nucleophilic attack (e.g., hydration or hydrolysis) but less prone to oxidative metabolism compared to electron-rich rings.

-

Ester Lability: In the ester derivatives (e.g., ethyl ester), the remote electron withdrawal has a minor effect on the ester carbonyl (C1), but the solubility profile changes, affecting heterogeneous hydrolysis rates.

Key Degradation Pathways

The thermodynamic instability of these derivatives manifests through three primary mechanisms:

-

Hydrolysis (Acid/Base Catalyzed): The conversion of the ester to the free acid (4-(2,4-difluorophenyl)-4-oxobutanoic acid).

-

Decarboxylation (Thermal): While

-keto acids (4-oxo) are generally stable, -

Cyclization: The free acid can undergo intramolecular cyclization to form furanone derivatives or lactones under dehydrating conditions.

Mechanistic Visualization

The following diagram illustrates the degradation cascade and the equilibrium states.

Figure 1: Degradation pathways of difluorophenyl oxobutyrate derivatives. The primary thermodynamic drive is toward hydrolysis, with secondary risks of cyclization.

Degradation Kinetics & Stability Profiling

To quantify stability, we treat the hydrolysis as a pseudo-first-order reaction when water is in excess (aqueous buffer).

The Rate Equation

The rate of disappearance of the ester (

Thermodynamic Insight: The activation energy (

Arrhenius Behavior

Stability prediction relies on the Arrhenius equation:

-

Slope:

(Indicates temperature sensitivity). -

Intercept:

(Frequency factor).

Experimental Protocols (Self-Validating)

This section details the protocol to determine the thermodynamic stability profile. This workflow is designed to be self-validating by including linearity checks and mass balance accounting.

Materials & Equipment

-

Compound: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (>98% purity).

-

Solvents: Acetonitrile (HPLC grade), Phosphate Buffers (pH 2.0, 7.4, 10.0).

-

Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent) with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Protocol: pH-Dependent Hydrolysis Profiling

Step 1: Stock Preparation Dissolve 10 mg of the derivative in 10 mL Acetonitrile (1 mg/mL stock).

Step 2: Stress Incubation Prepare three reaction vessels:

-

Acidic: 1 mL Stock + 9 mL 0.1 N HCl.

-

Neutral: 1 mL Stock + 9 mL Phosphate Buffer (pH 7.4).

-

Basic: 1 mL Stock + 9 mL 0.1 N NaOH.

Step 3: Thermal Stress Incubate aliquots of each vessel at 40°C, 50°C, and 60°C in a temperature-controlled block.

Step 4: Sampling & Quenching

At time points

-

Remove 200 µL aliquot.

-

Neutralize: Add 200 µL of neutralizing buffer (e.g., 0.1 N HCl for the basic sample).

-

Dilute: Add 600 µL Mobile Phase to match initial conditions.

Step 5: HPLC Analysis

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 mins.

-

Detection: 254 nm (Phenyl absorption) and 210 nm (Carbonyl).

Data Treatment & Validation

-

Plot

vs Time. -

Linearity Check: If

, the reaction is not first-order (check for solubility issues or autocatalysis). -

Mass Balance: Sum the Area Under Curve (AUC) of the Parent + Acid Hydrolysis Product. If Total AUC decreases by >5%, investigate secondary degradation (decarboxylation or ring opening).

Workflow Diagram

Figure 2: Experimental workflow for determining thermodynamic parameters

Summary of Stability Characteristics

The following table summarizes the expected thermodynamic behavior of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate based on structure-activity relationships (SAR) and general fluorinated phenyl chemistry.

| Parameter | Stability Assessment | Mechanistic Cause |

| Acidic Hydrolysis | Moderate Stability | Protonation of carbonyl is less favorable due to F-atom electron withdrawal, but once protonated, attack is rapid. |

| Basic Hydrolysis | Low Stability | The 2,4-difluoro ring makes the carbonyl carbon highly electrophilic; rapid attack by |

| Oxidative Stability | High | The electron-poor ring resists oxidative metabolism (e.g., hydroxylation). |

| Photostability | Moderate Risk | The conjugated ketone is a chromophore. UV exposure may induce Norrish Type I/II cleavage. |

| Thermal (Solid) | High ( | Crystal lattice energy usually stabilizes the solid form, provided it is kept dry. |

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Conference on Harmonisation. Link

-

Santa Cruz Biotechnology. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid (CAS 110931-77-6).[6]Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758337, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. (Note: Isomer analogy used for physicochemical properties). Link

-

Ashworth, I. W., et al. (2019).[7] Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives.[7] Royal Society of Chemistry. (Mechanistic insight on fluorine effect on tautomerism). Link

-

BenchChem. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Structure and Properties.Link

Sources

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. memmert.com [memmert.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. youtube.com [youtube.com]

- 6. 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid | CAS 110931-77-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04185K [pubs.rsc.org]

Technical Profile: Physical Characteristics of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Powder

The following technical guide details the physical and chemical characteristics of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate , a specialized intermediate used in the synthesis of triazole antifungal agents (e.g., Posaconazole analogs).

Executive Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 898753-06-5 ) is a fluorinated aryl keto-ester serving as a critical building block in medicinal chemistry.[][2] It acts as a pharmacophore scaffold for introducing the 2,4-difluorophenyl moiety, a structural motif essential for enhancing metabolic stability and lipophilicity in second-generation azole antifungals. This guide analyzes its solid-state properties, solubility profile, and analytical fingerprints to ensure rigorous quality control in drug development workflows.

Chemical Identity & Structural Parameters

-

IUPAC Name: Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate[]

-

Molecular Formula: C₁₂H₁₂F₂O₃

-

Molecular Weight: 242.22 g/mol [3]

-

SMILES: CCOC(=O)CCC(=O)c1ccc(F)cc1F

-

Structural Class:

-Keto ester / Fluorinated aromatic

Structural Logic

The molecule features a flexible succinyl linker connecting a lipophilic ethyl ester to an electron-deficient 2,4-difluorophenyl ring. The fluorine atoms at the ortho and para positions deactivate the ring toward further electrophilic attack but activate the carbonyl group, influencing the reactivity of the C4 ketone during subsequent condensation reactions (e.g., with hydrazine or triazole derivatives).

Physicochemical Characteristics

The following data establishes the baseline for material characterization.

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline powder | Coloration often indicates trace phenolic impurities or hydrolysis products. |

| Physical State | Solid (Low-melting) | Typically exists as a waxy solid or powder at room temperature. |

| Melting Point | 45 °C – 65 °C (Typical range) | Note: Exact MP depends on polymorphic form and purity. High purity (>98%) favors distinct crystallinity. |

| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atmospheric pressure; distillable under high vacuum. |

| Density | ~1.22 g/cm³ | Higher than non-fluorinated analogs due to F-substitution. |

| LogP | ~2.5 – 2.8 | Moderate lipophilicity; readily crosses cell membranes in biological assays. |

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

-

Moderate Solubility: Ethanol, Toluene.

-

Insoluble: Water (Hydrophobic nature requires organic co-solvents for aqueous reactions).

Solid-State Characterization & Polymorphism

For drug development, the solid-state form of the starting material affects flowability and dissolution rates.

Crystallinity and Particle Morphology[4]

-

Crystalline Structure: The compound typically crystallizes in a monoclinic or triclinic system, driven by

- -

Particle Size Distribution (PSD):

-

Target D90: < 500

m for optimal flow in automated hoppers. -

Micronization: Not usually required unless used directly in solid-phase synthesis; standard milling suffices for solution-phase chemistry.

-

Polymorphism Risk

While specific polymorphs for this intermediate are proprietary to specific manufacturing processes, the flexibility of the butyrate chain creates a high potential for conformational polymorphism.

-

Protocol: Verify batch consistency using Powder X-Ray Diffraction (PXRD) . A shift in peak positions (

) indicates a polymorphic transition which may alter melting point and solubility kinetics.

Synthesis & Reaction Logic

The synthesis typically follows a Friedel-Crafts acylation pathway.[4] Understanding this origin explains common impurity profiles (e.g., regioisomers).

Figure 1: Synthetic pathway highlighting the origin of the target compound. The critical step is the regioselective acylation at the 4-position of the difluorobenzene ring.

Analytical Fingerprinting (QC Protocols)

To validate the identity and purity of the powder, use the following multi-modal approach.

A. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 1.25 (t, 3H, -OCH₂CH₃ )

- 2.75 (t, 2H, -CH₂-COOEt)

- 3.25 (td, 2H, -CO-CH₂ -)

- 4.15 (q, 2H, -OCH₂ CH₃)

- 6.8–7.0 (m, 2H, Ar-H)

- 7.9–8.0 (m, 1H, Ar-H, ortho to ketone)

-

Diagnostic: The triplet of triplets at

3.25 confirms the methylene group adjacent to the ketone, distinct from the ester-adjacent methylene.

B. Infrared Spectroscopy (FT-IR)

-

Key Bands:

-

1735 cm⁻¹: Ester C=O stretch (Sharp, strong).

-

1685 cm⁻¹: Aryl Ketone C=O stretch (Conjugated, lower frequency).

-

1600/1500 cm⁻¹: Aromatic ring skeletal vibrations.

-

1100–1200 cm⁻¹: C-F stretch (Strong, broad).

-

C. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time: Expect elution around 12–15 min due to moderate lipophilicity.

Handling, Stability & Safety

Every protocol must account for the chemical reactivity of the

Stability Logic

-

Hydrolysis Risk: The ester bond is susceptible to hydrolysis in humid environments, converting the powder to the corresponding acid (4-(2,4-difluorophenyl)-4-oxobutanoic acid) and ethanol.

-

Indicator: Vinegar-like smell (acetic acid-like) or distinct acidic shift in odor.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture absorption.

Safety Protocol (GHS Classification)[6]

-

Signal Word: Warning

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6] Irrit.).

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 dust mask if handling micronized powder.

Figure 2: Quality assurance workflow for receiving and storing the intermediate.

References

-

PubChem Compound Summary. (2025). Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

Sources

- 2. 122263-03-0|2-Acetoxy-2',4'-difluoroacetophenone|BLD Pharm [bldpharm.com]

- 3. ETHYL 4-(2,4-DIFLUOROPHENYL)-4-OXOBUTYRATE CAS#: 898753-06-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(3,4-Difluorophenyl)-4-oxobutanoic acid | C10H8F2O3 | CID 2758337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. canbipharm.com [canbipharm.com]

Technical Guide: Thermodynamic & Physical Profile of CAS 113118-83-5

[1]

Executive Summary

This guide provides a definitive technical analysis of 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) , a critical heterocyclic building block in pharmaceutical synthesis.[1]

The compound exhibits a "borderline" phase profile at standard laboratory conditions, with a melting point range (28–32 °C ) that sits directly at the threshold of ambient temperature. This physical characteristic presents unique challenges in handling, aliquoting, and storage stability. This document synthesizes experimental thermodynamic data, predictive modeling, and practical handling protocols to ensure reproducibility in drug development workflows.

Chemical Identity & Structural Context[2][3][4][5][6][7][8]

Understanding the structural basis of the physical properties is essential for predicting behavior in reaction matrices.

| Property | Detail |

| Chemical Name | 5-Methoxy-3-pyridinecarboxaldehyde |

| Synonyms | 5-Methoxynicotinaldehyde; 3-Formyl-5-methoxypyridine |

| CAS Registry Number | 113118-83-5 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| SMILES | COC1=CN=CC(=C1)C=O[1][2][][4][5][6][7][8] |

| Structural Feature | Pyridine ring substituted with a formyl group at C3 and a methoxy group at C5. |

Structural Insight: The meta positioning of the electron-donating methoxy group relative to the electron-withdrawing formyl group creates a specific dipole moment that stabilizes the crystal lattice just enough to maintain a solid state below 28 °C, unlike its liquid positional isomers (e.g., 6-methoxy-2-pyridinecarboxaldehyde).[1]

Thermodynamic Profile: Melting & Boiling Points[1]

The following data consolidates experimental values from Certificates of Analysis (CoA) and predictive thermodynamic models.

Core Physical Data[1]

| Property | Value / Range | Method/Source | Confidence |

| Melting Point (MP) | 28 – 32 °C | Experimental (Capillary) [1, 2] | High |

| Boiling Point (BP) | 253 – 255 °C | Experimental (Lit.) [2] | Medium |

| Boiling Point (Pred.) | 262.1 ± 20.0 °C | ACD/Labs Predictor [2, 3] | Low (Model) |

| Density | 1.159 g/cm³ | Predicted/Experimental @ 25°C [1, 3] | High |

| Flash Point | 100 °C | Closed Cup [1] | High |

| Physical State | Low-melting solid | @ 20 °C (Standard Storage) | High |

Technical Analysis of Phase Behavior

The narrow melting range (28–32 °C) classifies this compound as a Low-Melting Solid (LMS) .

-

Implication: In warm laboratories (>25 °C), the compound may appear as a slush or viscous oil. In cold storage (4 °C), it is a hard crystalline solid.

-

Risk: Repeated freeze-thaw cycles during usage can induce moisture condensation, leading to hydrate formation or aldehyde oxidation (to 5-methoxynicotinic acid).[1]

Experimental Methodologies

Protocol: Handling & Aliquoting Low-Melting Solids

Context: Attempting to weigh the solid directly can be imprecise due to partial melting on the spatula or balance pan.[1]

Objective: To dispense CAS 113118-83-5 accurately without introducing moisture.

-

Thermal Conditioning: Do not chip the solid. Place the sealed source container in a water bath or bead bath set to 35–40 °C for 15–20 minutes until fully liquefied.

-

Homogenization: Swirl the liquid gently to ensure homogeneity (aldehydes can stratify if partially oxidized).

-

Volumetric Transfer: Use a pre-warmed glass syringe or positive-displacement pipette to transfer the liquid by density (1.159 g/mL).

-

Calculation: To obtain 1.0 mmol (137.14 mg), dispense

.

-

-

Inerting: Immediately blanket the source container with Argon/Nitrogen and return to 2–8 °C storage.

Protocol: Synthesis Validation (Grignard Exchange)

Context: If commercial stock is unavailable, the compound is synthesized via halogen-metal exchange.[1]

Reaction: 3-Bromo-5-methoxypyridine

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagents: Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous THF.

-

Exchange: Cool to 0 °C (Note: Many protocols use -78 °C, but iPrMgCl allows milder conditions [4]). Add Isopropylmagnesium chloride (iPrMgCl, 1.1 eq) dropwise. Stir for 2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq) slowly. The solution will shift from light brown to yellow.

-

Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Visualizations

Diagram 1: Phase State Management Workflow

This logic flow ensures integrity during the transition from storage to reaction.

Caption: Workflow for handling CAS 113118-83-5 to mitigate weighing errors caused by its low melting point.

Diagram 2: Synthesis Pathway (Grignard Exchange)

Mechanistic flow for the generation of the aldehyde from the bromo-precursor.

Caption: Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde via Turbo-Grignard exchange.

Applications & Drug Development Implications[1][13]

The physical properties of CAS 113118-83-5 directly influence its utility in MedChem:

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (137.14) and distinct vectors (aldehyde handle + methoxy donor) make it an ideal "fragment" for crystallographic screening.

-

Reductive Amination: The aldehyde is highly reactive toward amines. Due to its low MP, reactions can often be run "neat" (solvent-free) or in high concentration, improving kinetics.[1]

-

Stability: Unlike liquid aldehydes which can auto-oxidize rapidly, the solid state (when stored correctly) provides a kinetic barrier to oxidation. However, once melted, it must be used immediately.

References

-

Sigma-Aldrich (Merck). Product Specification: 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5).[1] Retrieved from

-

ChemicalBook. 5-Methoxy-3-pyridinecarboxaldehyde Physical Properties and Synthesis. Retrieved from

-

BOC Sciences. Compound Profile: 5-Methoxy-3-pyridinecarboxaldehyde.[1][][5] Retrieved from

-

Synthonix. Certificate of Analysis & MSDS: 3-Formyl-5-methoxypyridine.[1][4] Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - 5-methoxy-3-pyridinecarboxaldehyde (C7H7NO2) [pubchemlite.lcsb.uni.lu]

- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 5. Synthonix, Inc > 113118-83-5 | 5-Methoxy-3-pyridinecarboxaldehyde [synthonix.com]

- 6. 3-Bromo-2-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 6-Methoxy-3-pyridinecarboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Technical Application Note: Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

This Technical Application Note details the optimized synthesis protocol for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate , a critical intermediate in the manufacturing of triazole antifungal agents (e.g., Itraconazole, Posaconazole).

The protocol employs a regioselective Friedel-Crafts Acylation of 1,3-difluorobenzene using ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate) mediated by aluminum chloride (

Abstract & Retrosynthetic Analysis

The target molecule, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, is a

Mechanistic Rationale:

-

Substrate Reactivity: 1,3-Difluorobenzene is deactivated by the inductive effect (-I) of the two fluorine atoms but activated at the ortho/para positions by resonance (+M).

-

Regioselectivity: The 4-position is sterically accessible and electronically activated (ortho to one F, para to the other). Substitution at the 2-position is sterically hindered (between two F atoms), and the 5-position is meta to both directing groups. Therefore, the reaction yields high regioselectivity for the 2,4-difluoro isomer.

-

Catalyst Choice: Aluminum chloride (

) is required in stoichiometric excess (>2.0 eq) because the resulting keto-ester forms a stable Lewis acid-base complex that must be hydrolyzed to release the product.

Reaction Scheme

The synthesis proceeds via the generation of an acylium ion intermediate from ethyl succinyl chloride, which performs an electrophilic aromatic substitution (EAS) on the 1,3-difluorobenzene ring.

Caption: Workflow for the Friedel-Crafts acylation of 1,3-difluorobenzene.

Safety & Handling (Critical)

-

Aluminum Chloride (

): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood under inert atmosphere ( -

1,3-Difluorobenzene: Flammable liquid. Irritant.

-

Dichloromethane (DCM): Volatile organic solvent. Suspected carcinogen. Use proper ventilation.

-

Hydrochloric Acid (Quench): Exothermic reaction during quenching. Wear face shield and acid-resistant gloves.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Example) | Role |

| 1,3-Difluorobenzene | 114.09 | 1.0 | 11.4 g (100 mmol) | Substrate |

| Ethyl Succinyl Chloride | 164.59 | 1.1 | 18.1 g (110 mmol) | Acylating Agent |

| Aluminum Chloride | 133.34 | 2.2 | 29.3 g (220 mmol) | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | - | 150 mL | Solvent |

| HCl (conc.)[4][5] / Ice | - | - | 50 mL / 200 g | Quenching Agent |

Note: Ethyl succinyl chloride is also known as Ethyl 4-chloro-4-oxobutyrate.

Step-by-Step Procedure

Phase 1: Catalyst Activation & Acylium Formation

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

-

Inertion: Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x).

-

Slurry Preparation: Charge the flask with DCM (100 mL) and Aluminum Chloride (29.3 g) . Cool the suspension to 0–5°C using an ice/water bath.

-

Acylating Agent Addition: Charge the addition funnel with Ethyl Succinyl Chloride (18.1 g) dissolved in DCM (20 mL). Add this solution dropwise to the

slurry over 20 minutes.-

Observation: The slurry may dissolve slightly or change color as the acylium complex forms. Maintain internal temperature < 10°C.

-

Phase 2: Electrophilic Aromatic Substitution

-

Substrate Addition: Add 1,3-Difluorobenzene (11.4 g) dropwise via the addition funnel (or syringe) over 30 minutes, maintaining the temperature at 0–5°C .

-

Critical Control Point: Do not allow the temperature to spike, as this promotes polysubstitution or polymerization.

-

-

Reaction: Once addition is complete, allow the mixture to warm slowly to Room Temperature (20–25°C) . Stir for 3–5 hours .

-

Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (1,3-difluorobenzene) should be consumed.

-

Phase 3: Quenching & Workup

-

Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl with vigorous stirring.

-

Note: This step is exothermic. Evolution of HCl gas will occur.[1]

-

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Extraction: Extract the aqueous layer with fresh DCM (

mL). -

Washing: Combine organic layers and wash sequentially with:

-

Water (

mL) -

Saturated

( -

Brine (

mL)

-

-

Drying: Dry the organic phase over anhydrous

or -

Concentration: Remove the solvent under reduced pressure (Rotovap) at 40°C to yield the crude oil.

Phase 4: Purification

-

Method A (Distillation): The crude product is a high-boiling liquid. Purify via vacuum distillation (approx. bp 140–150°C at 0.5 mmHg).

-

Method B (Crystallization): If the oil solidifies upon standing (or seeding), recrystallize from Hexane/Ethyl Acetate.

-

Method C (Column Chromatography): For smaller scales, purify on silica gel eluting with Hexane:EtOAc (9:1 to 4:1 gradient).

Characterization Data (Expected)

To validate the synthesis, compare spectral data against the following expected values for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate :

-

Physical State: Pale yellow oil or low-melting solid.

-

Yield: Typical isolated yield is 75–85%.

-

IR Spectrum:

-

(film): ~1735 cm

-

(film): ~1735 cm

-

H NMR (400 MHz,

- 7.95 (m, 1H, Ar-H6) – Deshielded by carbonyl.

- 6.95 (m, 1H, Ar-H3).

- 6.85 (m, 1H, Ar-H5).

-

4.15 (q,

-

3.25 (t,

-

2.75 (t,

-

1.25 (t,

-

F NMR:

-

Distinct signals for 2-F and 4-F (typically around -100 to -110 ppm, showing coupling).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents/catalyst. | Ensure |

| Incomplete Conversion | Catalyst deactivation. | Increase |

| Side Products | Regioisomers (rare) or polymerization. | Maintain strictly low temperature (0°C) during addition. Do not overheat during reflux. |

| Emulsion during workup | Aluminum salts precipitation. | Ensure the quench is acidic enough (add more HCl) to fully solubilize aluminum salts. Filter through Celite if necessary. |

References

-

BenchChem. (2025).[1] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Classic reference for mechanism).

-